molecular formula C21H25N5O2S2 B2601173 (Z)-3-isopropyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 374095-80-4

(Z)-3-isopropyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2601173
CAS No.: 374095-80-4
M. Wt: 443.58
InChI Key: KXNXKRDNENTLGM-VBKFSLOCSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyridopyrimidine core, a thioxothiazolidinone ring, and a methylpiperazine group . It’s worth noting that the compound’s structure is similar to certain kinase inhibitors, suggesting potential biological activity .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through various methods. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The pyridopyrimidine core, the thioxothiazolidinone ring, and the methylpiperazine group are key structural elements .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • The compound falls within a class of chemicals involved in the synthesis of various heterocyclic compounds. For instance, Abdelriheem et al. (2017) discuss the synthesis of pyrazolo[1,5-a]pyrimidines, which are analogous in structure to the compound . These syntheses are significant for creating pharmaceuticals with potential antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).
  • Toplak et al. (1999) highlight the use of related compounds in the synthesis of fused pyrimidinones, which are important for developing novel chemical entities (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Antimicrobial and Antifungal Properties

  • El Azab and Abdel-Hafez (2015) synthesized thiazolidinone derivatives, including structures similar to the compound , which demonstrated promising in vitro antimicrobial activity against various bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).
  • Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary (2011) explored the synthesis of heteroaryl thiazolidine-2,4-diones with potential antimicrobial activities against strains like Staphylococcus aureus and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Anticancer Activity

  • Chandrappa et al. (2010) studied thioxothiazolidin-4-one derivatives, closely related to the compound , for their anticancer properties. These compounds inhibited tumor growth and angiogenesis in a mouse tumor model, suggesting potential applications in cancer therapy (Chandrappa, Chandru, Sharada, Vinaya, Ananda Kumar, Thimmegowda, Nagegowda, Karuna Kumar, & Rangappa, 2010).
  • Verma & Verma (2022) synthesized pyrimidine derivatives combined with thiazolidinone, exhibiting significant anticancer activity against HeLa cervical cancer cell lines. This research underscores the potential of such compounds in developing new anticancer therapies (Verma & Verma, 2022).

Biochemical Analysis

Biochemical Properties

The compound is known to exist in three anhydrous polymorphic forms . It has been reported to interact with the Janus kinases (JAKs) and their downstream effectors, signal transducer and activator of transcription proteins (STATs), which form a critical immune cell signaling circuit .

Cellular Effects

The compound has been found to exhibit decent pharmacokinetic properties and is suitable for use in vivo . These inhibitors provide a set of useful tools to pharmacologically interrogate JAK3-dependent biology .

Molecular Mechanism

The compound has been shown to interact covalently with JAK3, as confirmed by a 2.9 Å cocrystal structure of JAK3 in complex with the compound . This interaction is of fundamental importance in innate immunity, inflammation, and hematopoiesis .

Temporal Effects in Laboratory Settings

The compound has been observed to form columns that are packed parallel to each other along the b axis, forming a sheet arrangement . These columns within these sheets are hydrogen bonded to each other through the propan-2-ol solvent molecules .

Dosage Effects in Animal Models

While specific dosage effects in animal models have not been reported, the compound has exhibited decent pharmacokinetic properties and is suitable for use in vivo .

Metabolic Pathways

The compound is involved in the JAK-STAT signaling pathway, which is of fundamental importance in innate immunity, inflammation, and hematopoiesis .

Subcellular Localization

Given its interaction with JAK3, it is likely to be found in regions of the cell where JAK-STAT signaling occurs .

Properties

IUPAC Name

(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S2/c1-13(2)26-20(28)16(30-21(26)29)12-15-18(24-10-8-23(4)9-11-24)22-17-14(3)6-5-7-25(17)19(15)27/h5-7,12-13H,8-11H2,1-4H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNXKRDNENTLGM-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374095-80-4
Record name 3-[(Z)-(3-ISOPROPYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-9-M ETHYL-2-(4-METHYL-1-PIPERAZINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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